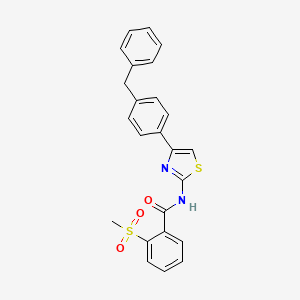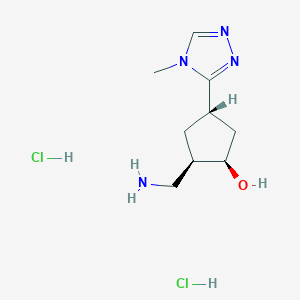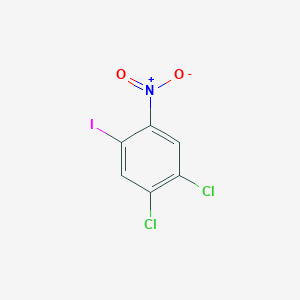![molecular formula C12H16ClNO3 B2501163 N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine CAS No. 865660-26-0](/img/structure/B2501163.png)
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine, also known as CME-1, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CME-1 is a derivative of the natural product harmaline, which has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
Analytical Detection and Quantification : A study by Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method for determining 2CC-NBOMe and 25I-NBOMe in human serum. This method is crucial for clinical toxicology testing in emergency department patients who have been intoxicated with these substances (Poklis et al., 2013).
Identification of Derivatives : Lum et al. (2016) identified 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (25X-NBOMe) and analogues by gas chromatography-mass spectrometry analysis. This research contributes to the identification and understanding of these substances' structures, which is important for forensic science applications (Lum et al., 2016).
Case Studies of Intoxication : A paper by Poklis et al. (2014) presents a case of severe intoxication by 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) and developed an analytical method for its detection and quantification in biological samples. Such studies provide valuable insights into the effects and risks associated with these substances (Poklis et al., 2014).
Toxicological Analysis : The study by Isbister et al. (2015) highlighted the severe toxicity associated with NBOMes, a class of potent synthetic hallucinogens, including 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe. This research contributes to the understanding of the public health risks posed by these substances (Isbister et al., 2015).
Cardiotoxicity Studies : Yoon et al. (2019) investigated the cardiotoxicity of two NBOMe derivatives, 25D-NBOMe and 25C-NBOMe, demonstrating their potential cardiotoxic effects, which is crucial for understanding the health risks associated with these substances (Yoon et al., 2019).
Metabolite Biomarker Identification : Poklis et al. (2015) identified metabolite biomarkers of 25I-NBOMe in mouse hepatic microsomal preparations and human urine samples. This information is essential for developing drug testing methods to detect use of these substances (Poklis et al., 2015).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-15-11-5-4-9(6-10(11)13)7-14-8-12(16-2)17-3/h4-7,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNDYLFUVSUBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NCC(OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)


![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)


![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)
![[2-(4-Carbamoylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2501099.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)
